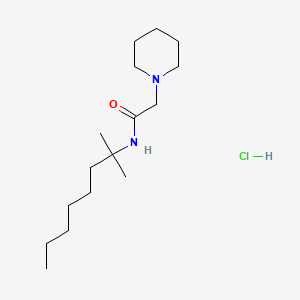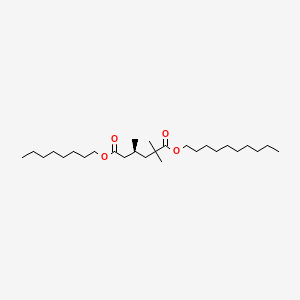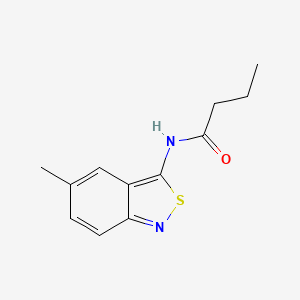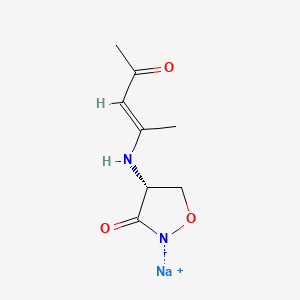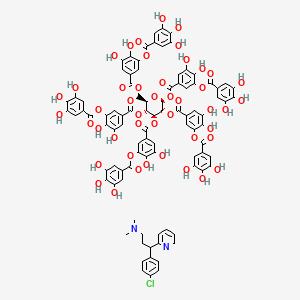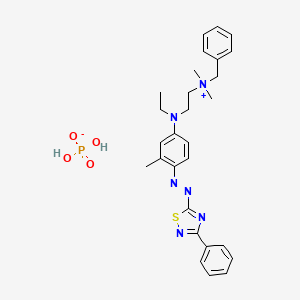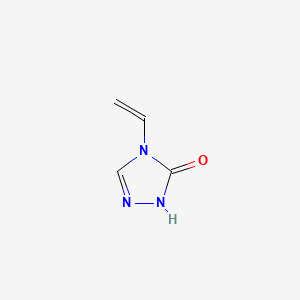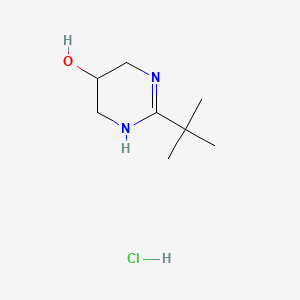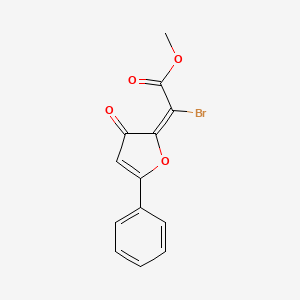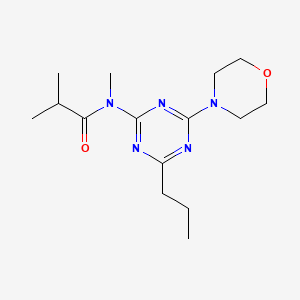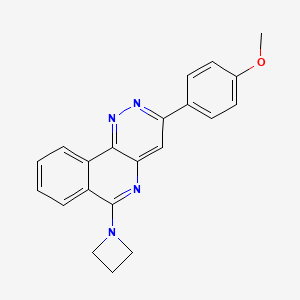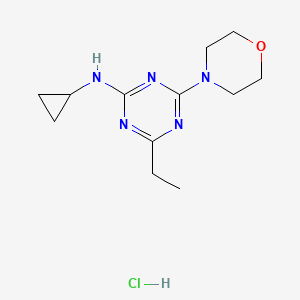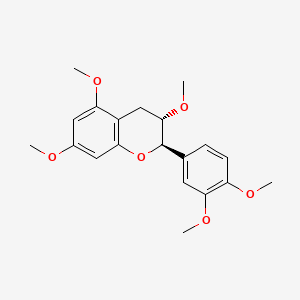
2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound is characterized by its multiple methoxy groups and a specific stereochemistry, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3,5,7-trimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzopyran ring structure.
Hydrogenation: The final step involves the hydrogenation of the double bond to yield the desired 2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Halogenated benzopyran compounds.
Scientific Research Applications
2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-Benzopyran, 3,4-dihydro-2-phenyl-: A simpler benzopyran derivative with fewer methoxy groups.
Chroman: Another benzopyran derivative with a different substitution pattern.
Uniqueness
2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- is unique due to its specific stereochemistry and multiple methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
51154-08-6 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C20H24O6/c1-21-13-9-16(23-3)14-11-19(25-5)20(26-17(14)10-13)12-6-7-15(22-2)18(8-12)24-4/h6-10,19-20H,11H2,1-5H3/t19-,20+/m0/s1 |
InChI Key |
NNJWBZJTAKJKBL-VQTJNVASSA-N |
Isomeric SMILES |
CO[C@H]1CC2=C(C=C(C=C2OC)OC)O[C@@H]1C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1CC2=C(C=C(C=C2OC)OC)OC1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


